2-Chloro-4-(dimethylamino)benzonitrile

Description

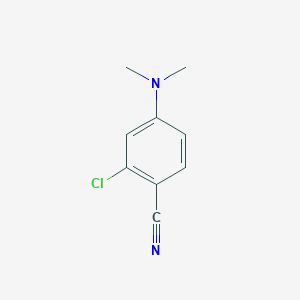

2-Chloro-4-(dimethylamino)benzonitrile is a substituted benzonitrile derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position and a chlorine atom at the ortho position relative to the nitrile (-CN) group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorescent materials. The dimethylamino group acts as a strong electron-donating substituent, influencing charge-transfer states and molecular polarity .

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCGUMADNLNELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dimethylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with dimethylamine. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom on the benzene ring is replaced by the dimethylamino group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often involve heating the mixture to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4-(dimethylamino)benzonitrile can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of catalysts to increase the efficiency and yield of the reaction. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dimethylamino)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-4-(dimethylamino)benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Photophysical Studies: Exhibits intramolecular charge transfer (ICT) properties, making it useful in the study of fluorescence and other photophysical phenomena.

Material Science: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dimethylamino)benzonitrile in photophysical studies involves intramolecular charge transfer (ICT). Upon photo-excitation, the electron density shifts from the dimethylamino group to the cyanophenyl moiety, resulting in dual fluorescence. This property is exploited in various applications, including the design of fluorescent probes and sensors .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between 2-Chloro-4-(dimethylamino)benzonitrile and related compounds:

Key Observations:

- Electronic Effects: The dimethylamino group in the target compound enhances electron density at the aromatic ring, favoring charge-transfer transitions and fluorescence . In contrast, derivatives like 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile exhibit electron-withdrawing effects, reducing polarity and altering reactivity in electrophilic substitutions .

- Steric Factors: Bulky substituents (e.g., piperidinyloxy in ) hinder molecular planarization, affecting aggregation and solubility. The smaller methylamino group in reduces steric bulk but offers less electron donation.

Physical Properties and Stability

- Solubility : Compounds with extended aromatic systems (e.g., ) show reduced water solubility compared to simpler derivatives. The piperidinyloxy substituent in may improve solubility in polar aprotic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.